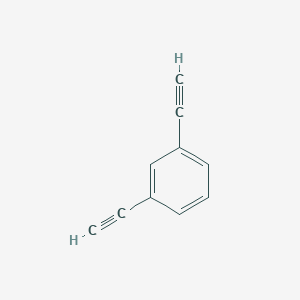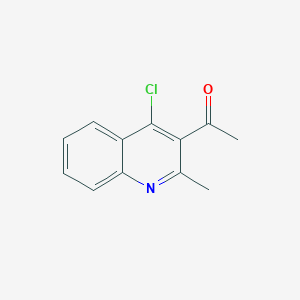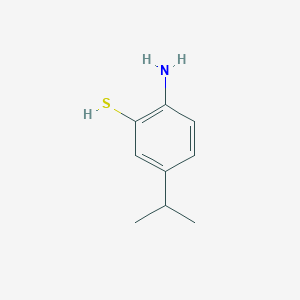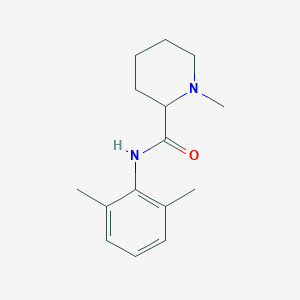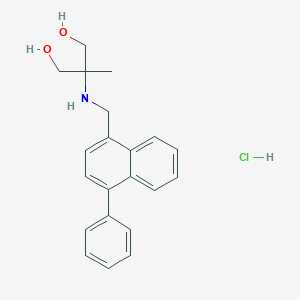
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. MPTP hydrochloride is a potent neurotoxin that has been used to create animal models of Parkinson's disease. This compound has also been used to study the mechanisms of action of drugs used to treat Parkinson's disease.
Wirkmechanismus
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is metabolized in the brain to MPP+, a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death.
Biochemische Und Physiologische Effekte
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride causes a rapid and selective loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the brain. This results in the development of Parkinson's-like symptoms in animals, including tremors, rigidity, and bradykinesia. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has also been shown to induce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is a useful tool for studying the mechanisms of Parkinson's disease and the development of new treatments for this disorder. However, there are several limitations to its use in laboratory experiments. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is a potent neurotoxin that can be dangerous if not handled properly. Additionally, the animal models created using 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride do not fully replicate the complex pathophysiology of Parkinson's disease in humans.
Zukünftige Richtungen
There are several future directions for research involving 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disorder. Another area of interest is the use of 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride to study the role of oxidative stress and inflammation in the development of Parkinson's disease. Finally, there is interest in developing new animal models of Parkinson's disease that more accurately replicate the pathophysiology of the disorder in humans.
Synthesemethoden
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is typically synthesized using a multi-step process that involves the reaction of 4-phenyl-1-naphthalenylmethanol with methylamine, followed by a reaction with formaldehyde and reduction with sodium borohydride. The resulting compound is then reacted with hydrochloric acid to yield 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has been widely used in scientific research to create animal models of Parkinson's disease. This compound is toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms in animals. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has also been used to study the mechanisms of action of drugs used to treat Parkinson's disease.
Eigenschaften
CAS-Nummer |
133550-83-1 |
|---|---|
Produktname |
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride |
Molekularformel |
C21H24ClNO2 |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
2-methyl-2-[(4-phenylnaphthalen-1-yl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c1-21(14-23,15-24)22-13-17-11-12-19(16-7-3-2-4-8-16)20-10-6-5-9-18(17)20;/h2-12,22-24H,13-15H2,1H3;1H |
InChI-Schlüssel |
OGIWOCWHNYHCTA-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CC(CO)(CO)NCC1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Andere CAS-Nummern |
133550-83-1 |
Synonyme |
2-methyl-2-[(4-phenylnaphthalen-1-yl)methylamino]propane-1,3-diol hydr ochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



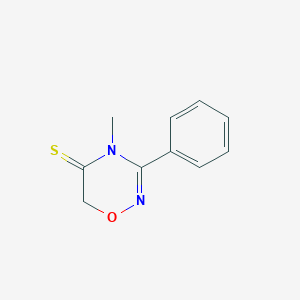
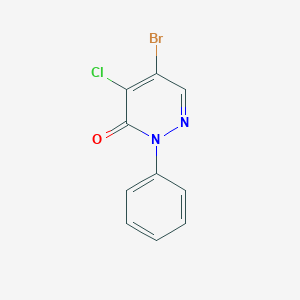
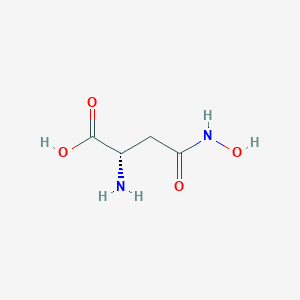
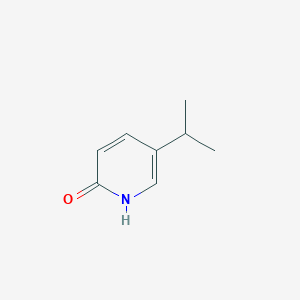
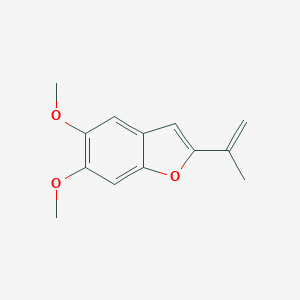
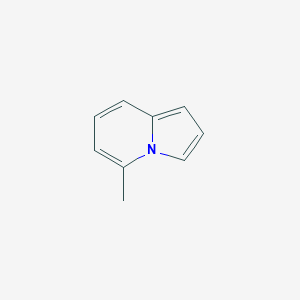
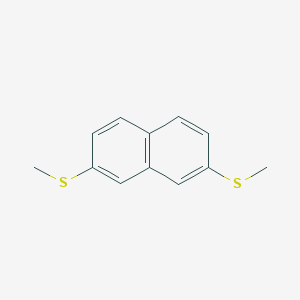
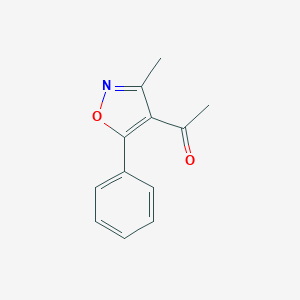
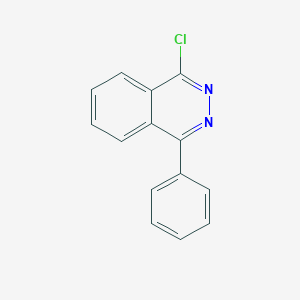
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
